5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development . The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
The synthesis of 5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine typically involves multiple steps. One common method starts with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. This compound is iodized using N-iodosuccinimide (NIS) to obtain the intermediate 8. The NH group of this intermediate is then protected using PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate 9 . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Chemical Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds with potential biological activities.
Industrial Applications: It is used in the development of new materials and chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, pyrazolopyridine derivatives have been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the enzyme, blocking its activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine can be compared with other similar compounds, such as:
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine: This compound has a similar structure but differs in the position of the halogen atoms.
3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine: Another similar compound with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C6H2BrClIN3 |
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Molecular Weight |
358.36 g/mol |
IUPAC Name |
5-bromo-6-chloro-3-iodo-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C6H2BrClIN3/c7-5-2(8)1-3-4(10-5)6(9)12-11-3/h1H,(H,11,12) |
InChI Key |
XYBJMIXDSCPSBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC2=C(NN=C21)I)Br)Cl |
Origin of Product |
United States |
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